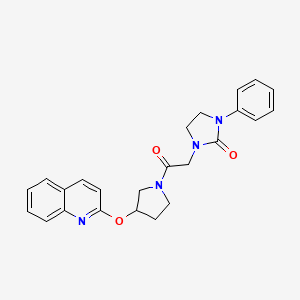

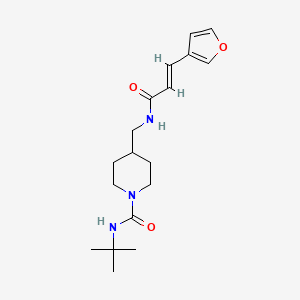

![molecular formula C16H10N2O3 B2697122 3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 121997-00-0](/img/structure/B2697122.png)

3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is known for its unique structure and diverse properties that make it a promising candidate for research in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) Host Material

BFP serves as an electron-transport-type host in blue phosphorescent organic light-emitting diodes (PhOLEDs). Researchers have synthesized BFP cores to develop high triplet energy hosts. These hosts are designed with both tetraphenylsilyl blocking groups and hole-transport-type carbazole groups. When mixed with a hole-transport-type host (such as 3,3’-di(9H-carbazol-9-yl)-1,1’-biphenyl), BFP enhances the performance of blue PhOLEDs, achieving high external quantum efficiency (over 20% at 1000 cd/m²) and low efficiency roll-off .

PARP-1 Inhibitors

BFP derivatives have been explored for their potential as poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors. By modifying the structure, researchers aim to enhance the inhibition of PARP enzyme activity. These compounds may play a role in cancer therapy and other diseases where PARP-1 is implicated .

Magnetic Nanoparticles

In a different context, BFP derivatives have been used in the synthesis of magnetic nanoparticles. For instance, Fe₃O₄@gly nanoparticles were prepared by coordinating cobalt on the surface of magnetite nanoparticles using glycine and furfural. The resulting nanoparticles exhibit interesting properties for applications in materials science and biomedicine .

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like poly adp ribose polymerase-1 (parp-1) which plays a crucial role in processes such as dna damage repair, gene transcription, and cell apoptosis in cancer cells .

Mode of Action

It can be inferred from related studies that similar compounds could inhibit the repair of dna single-strand breakage and aggravate dna double-strand breakage by inhibiting parp-1 activity .

Biochemical Pathways

Similar compounds have been known to affect the dna repair pathway by inhibiting the activity of parp-1 . This inhibition could lead to the accumulation of DNA damage, leading to cell apoptosis.

Result of Action

Similar compounds have been known to promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway .

properties

IUPAC Name |

3-phenyl-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O3/c19-15-14-13(11-8-4-5-9-12(11)21-14)17-16(20)18(15)10-6-2-1-3-7-10/h1-9H,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIYYIDYWJLEBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2697041.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2697043.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2697049.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2697050.png)

![N-(2-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2697052.png)

![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(thiomorpholino)methanone](/img/structure/B2697055.png)

amino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione](/img/structure/B2697056.png)